molecular formula C16H16O2 B2996357 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one CAS No. 117321-40-1

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one

Cat. No. B2996357
CAS RN: 117321-40-1
M. Wt: 240.302
InChI Key: OYPWLCWDEWZANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one consists of a phenyl ring attached to an ethoxy group, which is further connected to another phenyl ring through an ether linkage . The InChI code for this compound is 1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 .


Physical And Chemical Properties Analysis

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Mechanistic Insights in Organic Chemistry

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides insight into the mechanisms of bond cleavage, highlighting the significance of the γ-hydroxymethyl group and hydride transfer mechanisms in the degradation processes of lignin and similar organic materials (T. Yokoyama, 2015).

Extraction and Purification Techniques

The countercurrent separation (CCS) technique has been applied for the purification of phenylethanoid glycosides (PhGs) and iridoids, demonstrating its utility in isolating biologically active compounds from plant materials. This approach is highlighted as an efficient alternative to conventional chromatography, offering a solution to challenges associated with the purification of highly polar molecules (S. Luca et al., 2019).

Antineoplastic Agent Development

A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their potential as antineoplastic (anticancer) agents. These compounds demonstrate significant cytotoxic properties, highlighting their potential in cancer therapy and the importance of structural activity relationships in drug development (Mohammad Hossain et al., 2020).

Environmental Pollutant Impact Studies

The role of environmental pollutants, such as bisphenol A (BPA) and di(2-ethylhexyl)phthalate (DEHP), in inducing male infertility through mechanisms like germ cell apoptosis, underscores the significance of understanding the molecular impact of such chemicals on biological systems. These insights contribute to environmental health sciences and toxicology (Raúl Lagos-Cabré & R. Moreno, 2012).

Antioxidant Activity Analysis

Hydroxycinnamic acids (HCAs) have been studied for their antioxidant properties, with research focused on understanding the structure-activity relationships (SARs) that underlie their effectiveness. These studies provide valuable insights into the design of potent antioxidant compounds for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Safety and Hazards

The safety data sheet (SDS) for 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one indicates that it may pose some hazards. The signal word is "Warning" . For detailed safety information, it is recommended to refer to the SDS provided by the supplier.

properties

IUPAC Name

1-[4-(1-phenylethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPWLCWDEWZANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Phenylethoxy)phenyl]ethan-1-one

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